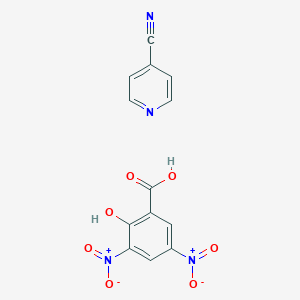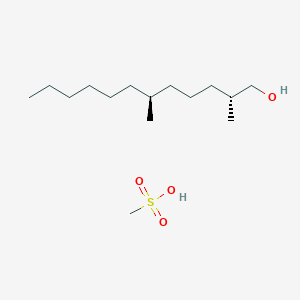
(2R,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,6S)-2,6-Dimethyldodecan-1-ol is an organic compound that belongs to the class of alcohols. Methanesulfonic acid is a strong organic acid commonly used in organic synthesis. The combination of these two compounds can result in various chemical reactions and applications, making them significant in the field of chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-dimethyldodecan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether at low temperatures to ensure selectivity and yield.
Methanesulfonic acid can be prepared by the oxidation of methanethiol or dimethyl sulfide using oxidizing agents like hydrogen peroxide or nitric acid. The reaction is usually conducted in an aqueous medium under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, (2R,6S)-2,6-dimethyldodecan-1-ol is often produced through catalytic hydrogenation of the corresponding ketone. This method offers high efficiency and scalability. Methanesulfonic acid is industrially produced by the oxidation of dimethyl sulfide using sulfur trioxide in the presence of a catalyst. This process is highly efficient and yields a pure product suitable for various applications.
化学反応の分析
Types of Reactions
Oxidation: (2R,6S)-2,6-Dimethyldodecan-1-ol can undergo oxidation to form the corresponding ketone or carboxylic acid. Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Methanesulfonic acid can be reduced to methanethiol using reducing agents like lithium aluminum hydride.
Substitution: Both compounds can participate in substitution reactions. For example, methanesulfonic acid can react with alcohols to form methanesulfonates, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Methanesulfonic acid with alcohols in the presence of a base like pyridine.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, thiols.
Substitution: Methanesulfonates.
科学的研究の応用
Chemistry
(2R,6S)-2,6-Dimethyldodecan-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Methanesulfonic acid is a versatile catalyst in organic reactions, including esterification and alkylation.
Biology
Methanesulfonic acid is used in the preparation of biological buffers and as a reagent in protein modification studies.
Medicine
Methanesulfonic acid derivatives are used in the formulation of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry
Methanesulfonic acid is employed in electroplating, as a catalyst in polymerization reactions, and in the production of biodiesel.
作用機序
The mechanism of action for (2R,6S)-2,6-dimethyldodecan-1-ol involves its role as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure products. Methanesulfonic acid acts as a strong acid, donating protons to facilitate various chemical reactions. It can also act as a nucleophile in substitution reactions.
類似化合物との比較
Similar Compounds
(2R,6R)-2,6-Dimethyldodecan-1-ol: A diastereomer with different stereochemistry.
Methanesulfonyl chloride: A derivative used in sulfonation reactions.
Ethanol: A simpler alcohol with similar reactivity in oxidation and reduction reactions.
Uniqueness
(2R,6S)-2,6-Dimethyldodecan-1-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Methanesulfonic acid is unique for its strong acidity and versatility as a catalyst in various organic transformations.
特性
CAS番号 |
647035-11-8 |
|---|---|
分子式 |
C15H34O4S |
分子量 |
310.5 g/mol |
IUPAC名 |
(2R,6S)-2,6-dimethyldodecan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C14H30O.CH4O3S/c1-4-5-6-7-9-13(2)10-8-11-14(3)12-15;1-5(2,3)4/h13-15H,4-12H2,1-3H3;1H3,(H,2,3,4)/t13-,14+;/m0./s1 |
InChIキー |
SVPCYZSUNOXUCM-LMRHVHIWSA-N |
異性体SMILES |
CCCCCC[C@H](C)CCC[C@@H](C)CO.CS(=O)(=O)O |
正規SMILES |
CCCCCCC(C)CCCC(C)CO.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12608171.png)
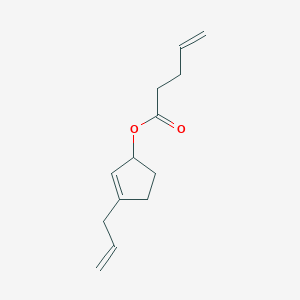
![9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid](/img/structure/B12608192.png)
![N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12608198.png)
![2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid](/img/structure/B12608203.png)
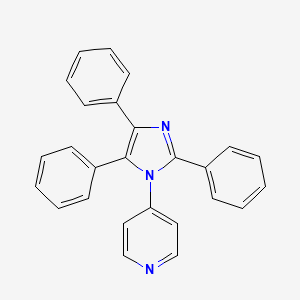
![N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12608212.png)
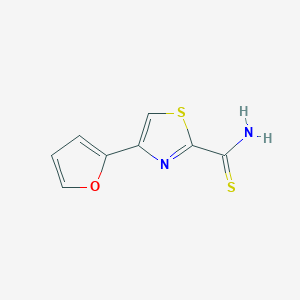
![4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-](/img/structure/B12608230.png)
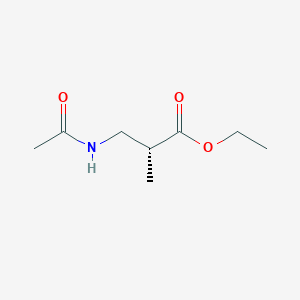
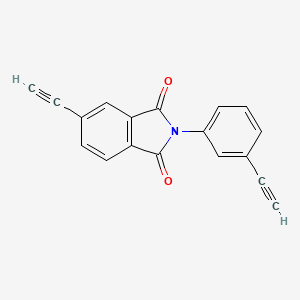
![2-[(tert-Butylperoxy)methyl]thiirane](/img/structure/B12608247.png)
![4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide](/img/structure/B12608254.png)
